![molecular formula C13H14ClO4PS B1428693 2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid CAS No. 1224709-42-5](/img/structure/B1428693.png)
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid
Overview
Description
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid (CBEP) is an organic compound with a unique structure and properties. It is a phosphorylated organic acid, and is derived from benzo[b]thiophene, a six-membered aromatic ring with two sulfur atoms. CBEP is an important intermediate in the synthesis of several biologically active compounds, including drugs and pesticides. CBEP has been studied extensively in recent years, and its structure, synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research have been identified.
Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
Benzothiophene derivatives are used in the development of OFETs due to their favorable crystal and electronic structures. They contribute to the performance improvement of OFETs, which are pivotal in the fabrication of flexible electronic devices .
Photodetectors
These compounds are integral in the creation of photodetectors, which are devices capable of detecting light and converting it into an electrical signal. Benzothiophene derivatives enhance the sensitivity and efficiency of these devices .
Synaptic Devices
In the field of neuromorphic engineering, benzothiophene derivatives are utilized to mimic the functions of biological synapses, leading to advancements in artificial intelligence and machine learning applications .
Organic Light-Emitting Transistors (OLETs)
Benzothiophene derivatives are also applied in OLETs, contributing to the development of new display technologies that offer high resolution and lower power consumption .
Anticancer Agents
Some benzothiophene derivatives have been synthesized with potential anticancer effects. They have been evaluated for antiproliferative activities against various cancer cell lines, showing promise as therapeutic agents .
Green Chemistry Synthesis
The synthesis of benzothiophene derivatives has been optimized through electrochemically-promoted methods, which aim to reduce the reliance on metal catalysts and harsh reaction conditions, making the process more environmentally friendly .
properties
IUPAC Name |
2-(5-chloro-1-benzothiophen-3-yl)-2-[ethoxy(methyl)phosphoryl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClO4PS/c1-3-18-19(2,17)12(13(15)16)10-7-20-11-5-4-8(14)6-9(10)11/h4-7,12H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUUWINBTHXKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731661 | |
Record name | (5-Chloro-1-benzothiophen-3-yl)[ethoxy(methyl)phosphoryl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid | |
CAS RN |
1224709-42-5 | |
Record name | (5-Chloro-1-benzothiophen-3-yl)[ethoxy(methyl)phosphoryl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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